N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a trifluoromethyl group
Scientific Research Applications
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancers.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling Reactions: The final step involves coupling the thiazole and pyridine rings through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the pyridine ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoromethyl group and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the pyridine ring can lead to piperidine derivatives.
Mechanism of Action
The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with metal ions and other cofactors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
- N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
- N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Uniqueness
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the presence of the cyclohexyl group, which can enhance its binding affinity and selectivity for certain molecular targets. The trifluoromethyl group also contributes to its unique pharmacokinetic properties, such as increased metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3OS/c18-17(19,20)14-7-6-12(8-21-14)16(24)22-9-15-23-13(10-25-15)11-4-2-1-3-5-11/h6-8,10-11H,1-5,9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKIABDMAOONGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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